molecular formula C11H14Cl2FN B074023 N,N-Bis(2-chloroethyl)-p-fluorobenzylamine CAS No. 1542-46-7

N,N-Bis(2-chloroethyl)-p-fluorobenzylamine

Cat. No. B074023
CAS RN: 1542-46-7
M. Wt: 250.14 g/mol
InChI Key: XFYLJTALUWPUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(2-chloroethyl)-p-fluorobenzylamine, also known as BCFA, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BCFA belongs to the class of nitrogen mustard compounds, which are known for their ability to cross-link DNA strands and inhibit cell division.

Mechanism Of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-p-fluorobenzylamine is thought to involve the formation of DNA cross-links, which inhibit cell division and induce apoptosis. N,N-Bis(2-chloroethyl)-p-fluorobenzylamine has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and cell death.

Biochemical And Physiological Effects

N,N-Bis(2-chloroethyl)-p-fluorobenzylamine has been shown to have a number of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and disruption of cell cycle progression. N,N-Bis(2-chloroethyl)-p-fluorobenzylamine has also been shown to modulate the expression of a number of genes involved in cell proliferation, apoptosis, and DNA repair.

Advantages And Limitations For Lab Experiments

N,N-Bis(2-chloroethyl)-p-fluorobenzylamine has a number of advantages as a research tool, including its potent cytotoxic activity, broad spectrum of activity against cancer cell lines, and ability to induce DNA damage and activate the DNA damage response pathway. However, N,N-Bis(2-chloroethyl)-p-fluorobenzylamine also has some limitations, including its potential toxicity to normal cells and the need for careful handling due to its mutagenic and carcinogenic properties.

Future Directions

There are a number of potential future directions for research on N,N-Bis(2-chloroethyl)-p-fluorobenzylamine, including the development of new synthetic methods to improve yield and purity, the identification of novel analogs with improved potency and selectivity, and the investigation of the molecular mechanisms underlying N,N-Bis(2-chloroethyl)-p-fluorobenzylamine's cytotoxic activity. Additionally, there is potential for the development of N,N-Bis(2-chloroethyl)-p-fluorobenzylamine as a therapeutic agent for the treatment of cancer, either as a single agent or in combination with other chemotherapeutic drugs.

Synthesis Methods

N,N-Bis(2-chloroethyl)-p-fluorobenzylamine can be synthesized through a multistep process involving the reaction of p-fluorobenzylamine with thionyl chloride, followed by the reaction with ethylene oxide and hydrogen chloride. The resulting product is purified through column chromatography to yield N,N-Bis(2-chloroethyl)-p-fluorobenzylamine in high purity and yield.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-p-fluorobenzylamine has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N,N-Bis(2-chloroethyl)-p-fluorobenzylamine has potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N,N-Bis(2-chloroethyl)-p-fluorobenzylamine has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other chemotherapeutic drugs.

properties

CAS RN

1542-46-7

Product Name

N,N-Bis(2-chloroethyl)-p-fluorobenzylamine

Molecular Formula

C11H14Cl2FN

Molecular Weight

250.14 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(4-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C11H14Cl2FN/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10/h1-4H,5-9H2

InChI Key

XFYLJTALUWPUEI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN(CCCl)CCCl)F

Canonical SMILES

C1=CC(=CC=C1CN(CCCl)CCCl)F

Other CAS RN

1542-46-7

synonyms

N,N-Bis(2-chloroethyl)-p-fluorobenzylamine

Origin of Product

United States

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